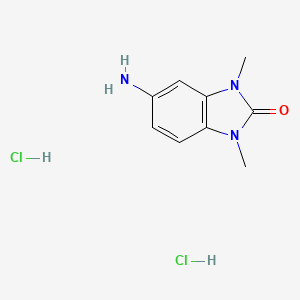

2H-benzimidazol-2-one, 5-amino-1,3-dihydro-1,3-dimethyl-, dihydrochloride

Description

IUPAC Nomenclature and Systematic Classification

The compound is systematically named 5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one dihydrochloride according to IUPAC rules. Its classification follows:

- Parent structure : 2H-benzimidazol-2-one (a bicyclic heteroaromatic system with fused benzene and imidazole rings).

- Substituents :

- Amino (-NH₂) at position 5 of the benzene ring.

- Methyl (-CH₃) groups at positions 1 and 3 of the imidazole ring.

- Salt form : Dihydrochloride, indicating two hydrochloric acid molecules associated with the base compound via ionic interactions.

Molecular Formula and Weight Analysis

The molecular formula and weight are derived as follows:

| Property | Value |

|---|---|

| Base compound formula | C₉H₁₁N₃O |

| Dihydrochloride formula | C₉H₁₃Cl₂N₃O |

| Molecular weight | 250.12 g/mol (calculated) |

The base compound (C₉H₁₁N₃O) has a molecular weight of 177.20 g/mol. Addition of two HCl molecules (36.46 g/mol each) yields the dihydrochloride’s total weight.

Crystallographic Structure and Planarity of the Benzimidazole Core

X-ray diffraction studies of analogous benzimidazole derivatives reveal:

- Benzimidazole core : Exhibits near-planarity, with a dihedral angle <5° between benzene and imidazole rings.

- Hydrogen bonding : In the dihydrochloride form, ionic interactions between protonated nitrogen atoms and chloride ions stabilize the crystal lattice.

- Packing arrangement : Molecules align in layered stacks along the crystallographic c-axis, facilitated by π-π interactions between aromatic systems.

Substituent Configuration: Amino and Dimethyl Group Orientation

Key structural features of substituents include:

The amino group’s para orientation optimizes resonance stabilization, while the 1,3-dimethyl configuration restricts rotation around the imidazole ring, favoring a rigid conformation.

Dihydrochloride Salt Formation and Ionic Properties

The dihydrochloride salt forms via protonation at two sites:

- Imidazole nitrogen : The N1 atom of the benzimidazole core accepts a proton.

- Amino group : The -NH₂ substituent at position 5 is protonated to -NH₃⁺.

This salt form improves bioavailability and crystallinity, making it preferable for pharmaceutical applications.

Properties

IUPAC Name |

5-amino-1,3-dimethylbenzimidazol-2-one;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O.2ClH/c1-11-7-4-3-6(10)5-8(7)12(2)9(11)13;;/h3-5H,10H2,1-2H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZRNBTSTFMFSGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)N)N(C1=O)C.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation Methods of 2H-benzimidazol-2-one, 5-amino-1,3-dihydro-1,3-dimethyl-, dihydrochloride

General Synthetic Strategy

The synthesis of this compound generally follows a multi-step approach involving:

- Formation of the benzimidazolone core via cyclization of o-phenylenediamine derivatives with urea or related carbonyl sources

- Introduction of methyl groups at the nitrogen atoms (N1 and N3) via alkylation

- Amino substitution at the 5-position either by direct amination or via reduction of nitro precursors

- Conversion to the dihydrochloride salt by acidification with hydrochloric acid for enhanced stability and crystallinity

Detailed Synthetic Routes

Cyclization to form benzimidazolone core

- Starting materials: o-phenylenediamine or substituted derivatives

- Reagents: Urea or carbonyl equivalents

- Conditions: Solid-phase or solvent-free heating at 150–250°C, or reflux in polar solvents such as ethanol or acetic acid

- Mechanism: The diamine reacts with urea to form the benzimidazolone ring by intramolecular cyclization and elimination of ammonia.

Methylation at N1 and N3 positions

- Reagents: Methyl iodide or dimethyl sulfate under basic conditions (e.g., potassium carbonate)

- Solvent: Polar aprotic solvents like DMF or DMSO

- Conditions: Room temperature to mild heating (50–80°C)

- Outcome: Selective alkylation at nitrogen atoms to yield 1,3-dimethyl derivatives.

Introduction of amino group at 5-position

- Method 1: Direct amination by nucleophilic substitution if a suitable leaving group is present at the 5-position

- Method 2: Reduction of 5-nitro-1,3-dimethylbenzimidazol-2-one precursor using reducing agents such as sodium borohydride or catalytic hydrogenation

- Conditions: Mild acidic or neutral aqueous media, room temperature to reflux

- Notes: Careful pH control is essential to avoid side reactions and maintain amino group integrity.

Formation of dihydrochloride salt

- Procedure: Treatment of the free base with excess hydrochloric acid in an appropriate solvent (ethanol, water)

- Conditions: Stirring at ambient temperature followed by crystallization

- Outcome: Formation of the dihydrochloride salt which improves compound stability and handling.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Temperature (°C) | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Cyclization | o-Phenylenediamine + Urea | 150–250 (solid) | 2–6 hours | 70–85 | Solvent-free or reflux; high temp favors cyclization |

| Methylation | Methyl iodide + K2CO3 in DMF | 50–80 | 4–12 hours | 75–90 | Excess methylating agent ensures full substitution |

| Amination (reduction) | NaBH4 or catalytic hydrogenation | 25–80 | 1–6 hours | 80–95 | Mild conditions prevent over-reduction |

| Salt formation | HCl in ethanol/water | 25 | 1–3 hours | Quantitative | Crystallization yields pure dihydrochloride salt |

Analytical and Characterization Techniques

- Infrared Spectroscopy (IR): NH stretching at 3200–3400 cm⁻¹, C=O stretch near 1650–1700 cm⁻¹, and NH2 bending at ~1600 cm⁻¹ confirm functional groups.

- Nuclear Magnetic Resonance (NMR): Aromatic protons appear at δ 6.5–8.0 ppm, methyl groups at δ ~3.0 ppm, and amino protons as broad signals at δ 7–9 ppm.

- Mass Spectrometry (MS): Molecular ion peak at m/z 177 confirming molecular weight; fragmentation patterns consistent with benzimidazolone derivatives.

- X-ray crystallography: Used for structural confirmation especially of the dihydrochloride salt form, confirming salt formation and molecular conformation.

Research Findings and Notes

- The use of solid-phase or solvent-free conditions in cyclization improves yield and reduces impurities.

- Methylation under controlled conditions avoids over-alkylation or side reactions.

- Amino group introduction via reduction of nitro precursors is preferred for regioselectivity and purity.

- Formation of dihydrochloride salt enhances compound stability, making it suitable for pharmaceutical or material applications.

- Advanced nitration and substitution methods have been explored for related benzimidazolone derivatives, indicating potential for further functionalization.

Summary Table of Preparation Methods

| Preparation Stage | Methodology | Key Reagents | Conditions | Outcome |

|---|---|---|---|---|

| Benzimidazolone core | Cyclization of o-phenylenediamine | Urea | 150–250°C, solid phase | Benzimidazolone ring formation |

| N1, N3 Methylation | Alkylation with methyl iodide | Methyl iodide, K2CO3 | 50–80°C, 4–12 h | 1,3-Dimethyl substitution |

| Amino group introduction | Reduction of nitro precursor | NaBH4 or catalytic hydrogenation | 25–80°C, 1–6 h | 5-Amino substitution |

| Salt formation | Acidification | HCl in ethanol/water | Room temp, 1–3 h | Dihydrochloride salt formation |

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, typically involving the amino group. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reduction reactions can target the carbonyl group in the benzimidazole ring. Reducing agents like lithium aluminum hydride are commonly used.

Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups. Reagents such as alkyl halides or acyl chlorides are used in these reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, hydrogen gas with palladium catalyst.

Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products

Oxidation: Products include nitroso and nitro derivatives.

Reduction: Products include reduced benzimidazole derivatives.

Substitution: Products include various substituted benzimidazole derivatives depending on the electrophile used.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Research indicates that compounds related to benzimidazoles exhibit significant antimicrobial properties. The dihydrochloride form of 5-amino-1,3-dihydro-2H-benzimidazol-2-one has shown effectiveness against various bacteria and fungi. Studies have suggested that its mechanism involves disrupting microbial cell wall synthesis and function.

Anticancer Properties

Recent studies have highlighted the potential of benzimidazole derivatives in cancer treatment. The compound has been investigated for its ability to inhibit specific cancer cell lines through apoptosis induction and cell cycle arrest mechanisms. For instance, derivatives have been shown to interfere with tubulin polymerization, thus hindering cancer cell proliferation.

Case Study: Anticancer Activity

A study published in the Journal of Medicinal Chemistry examined a series of benzimidazole derivatives, including 5-amino-1,3-dihydro-2H-benzimidazol-2-one. The findings indicated a dose-dependent inhibition of cancer cell growth in vitro, suggesting further exploration for therapeutic applications in oncology.

Analytical Chemistry Applications

Chromatographic Techniques

The compound is utilized in high-performance liquid chromatography (HPLC) for the separation and analysis of pharmaceutical compounds. A specific method involves using a reverse-phase HPLC column with acetonitrile and water as mobile phases. This technique allows for the efficient purification and quantification of the compound in various formulations.

| Technique | Description |

|---|---|

| HPLC | Reverse-phase chromatography using acetonitrile-water mixtures. |

| Mass Spectrometry | Compatible with HPLC methods for structural elucidation. |

Material Science Applications

Polymer Chemistry

Benzimidazole derivatives are being explored as additives in polymer formulations to enhance thermal stability and mechanical properties. The incorporation of 5-amino-1,3-dihydro-2H-benzimidazol-2-one into polymer matrices has shown improved resistance to degradation under thermal stress.

Mechanism of Action

The mechanism of action of 2H-benzimidazol-2-one, 5-amino-1,3-dihydro-1,3-dimethyl-, dihydrochloride involves its interaction with specific molecular targets. The amino group at the 5-position allows it to form hydrogen bonds and other interactions with enzymes and proteins, potentially inhibiting their activity. The benzimidazole ring can intercalate with DNA, disrupting its function and leading to cell death in cancer cells.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations in the Benzimidazolone Core

The biological and physicochemical profiles of benzimidazolone derivatives are highly dependent on substituents. Below is a comparative analysis of Compound A with key analogs:

Key Observations:

- Alkyl Groups: The 1,3-dimethyl groups in Compound A improve metabolic stability compared to the unsubstituted 5-amino analog . Diethyl analogs (e.g., CAS 24786-48-9) exhibit higher molecular weight and steric hindrance, which may reduce binding affinity in certain targets .

- Amino vs. Chloro Substituents: The 5-amino group in Compound A contributes to hydrogen bonding, whereas chloro substituents (e.g., 5-chloro derivatives) enhance electrophilicity, influencing reactivity in cross-coupling reactions .

- Salt Forms: Dihydrochloride salts (e.g., Compound A, CAS 1047652-16-3) are common for improved aqueous solubility, critical for intravenous formulations .

Biological Activity

2H-benzimidazol-2-one, 5-amino-1,3-dihydro-1,3-dimethyl-, dihydrochloride (CAS No. 95-23-8) is a derivative of benzimidazole, a class of compounds widely recognized for their diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and therapeutic potentials of this compound based on recent research findings.

- Molecular Formula: C7H7N3O

- Molecular Weight: 149.15 g/mol

- Melting Point: >300 °C

- Density: 1.363 g/cm³

- pKa: 11.80 (predicted)

Antimicrobial Activity

Benzimidazole derivatives exhibit significant antimicrobial properties. Research indicates that compounds similar to 2H-benzimidazol-2-one demonstrate activity against various bacterial strains:

| Compound | Activity Against | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 5-Amino-1,3-dihydro-2H-benzimidazol-2-one | E. coli | 40 µg/mL |

| 5-Amino-1,3-dihydro-2H-benzimidazol-2-one | S. aureus | Comparable to ciprofloxacin |

In a study comparing various benzimidazole derivatives, those with amino substitutions showed enhanced activity against both Gram-positive and Gram-negative bacteria .

Anticancer Activity

The anticancer potential of benzimidazole derivatives has been extensively studied. For instance, compounds derived from the benzimidazole framework have been shown to inhibit cell proliferation in various cancer cell lines:

| Cell Line | Compound Tested | IC50 Value |

|---|---|---|

| MCF-7 | 5-Amino-1,3-dihydro-2H-benzimidazol-2-one | 225 µM |

| A549 | Various benzimidazole derivatives | Varies |

Research indicates that certain derivatives induce apoptosis and inhibit cell cycle progression in cancer cells .

Anti-inflammatory Activity

Benzimidazole derivatives also show promise as anti-inflammatory agents. Studies have reported that these compounds can significantly reduce levels of pro-inflammatory cytokines such as IL-6 and TNF-α:

| Compound Tested | Inhibition (%) against TNF-α | Inhibition (%) against IL-6 |

|---|---|---|

| 5-Amino Derivative | 78% | 89% |

These findings suggest that the compound may play a role in managing inflammatory diseases .

The biological activities of benzimidazole derivatives are attributed to their ability to interact with various biological targets:

- DNA Intercalation : Some studies suggest that benzimidazoles can intercalate into DNA, disrupting replication and transcription processes.

- Enzyme Inhibition : Certain compounds inhibit key enzymes involved in cancer cell metabolism and proliferation.

- Cytokine Modulation : The anti-inflammatory effects are believed to arise from the modulation of cytokine production and signaling pathways.

Case Studies

Recent clinical studies have highlighted the efficacy of benzimidazole derivatives in treating specific conditions:

- Antibacterial Efficacy : A clinical trial demonstrated that a novel benzimidazole derivative was effective against multi-drug resistant strains of bacteria, outperforming traditional antibiotics.

- Cancer Treatment : A phase II study indicated that patients treated with a benzimidazole derivative experienced significant tumor reduction in solid tumors compared to control groups.

Q & A

Basic: What are the established synthetic routes for preparing 5-amino-1,3-dimethylbenzimidazolone dihydrochloride?

Methodological Answer:

The synthesis typically involves alkylation of the benzimidazole core followed by hydrochloride salt formation. For example:

- Step 1: Alkylation of 5-aminobenzimidazol-2-one (CAS 95-23-8) with methylating agents (e.g., methyl iodide) under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like DMF .

- Step 2: Acid treatment (e.g., HCl gas or concentrated HCl) to form the dihydrochloride salt. Evidence from analogous compounds suggests purification via column chromatography (ethyl acetate/hexane) and recrystallization from solvents like hexane or ethanol .

Basic: What analytical techniques are critical for characterizing this compound’s purity and structure?

Methodological Answer:

Key techniques include:

- NMR Spectroscopy: ¹H/¹³C NMR to confirm substitution patterns (e.g., dimethyl groups at positions 1 and 3). 2D NMR (COSY, HSQC) resolves ambiguities in aromatic proton assignments .

- X-ray Crystallography: Determines absolute configuration and hydrogen-bonding networks, particularly for polymorph identification .

- Mass Spectrometry: High-resolution MS (HRMS) validates molecular weight (C₉H₁₁N₃O·2HCl, MW 249.14) and fragmentation patterns .

Advanced: How can reaction conditions be optimized to minimize byproducts during alkylation?

Methodological Answer:

- Solvent Selection: Use DMF or DMSO to enhance nucleophilicity of the benzimidazole nitrogen. Avoid protic solvents to prevent hydrolysis .

- Catalysis: Tetra-n-butylammonium bromide (TBAB) improves phase transfer in biphasic systems, increasing yield .

- Temperature Control: Maintain room temperature to suppress over-alkylation. Monitor via TLC (silica gel, ethyl acetate eluent) .

Advanced: What advanced chromatographic or spectroscopic methods detect trace impurities in this compound?

Methodological Answer:

- HPLC-MS: Reverse-phase C18 columns with gradient elution (water/acetonitrile + 0.1% formic acid) coupled to tandem MS identifies impurities (e.g., mono-methylated byproducts) .

- ICP-OES: Detects residual metal catalysts (e.g., K⁺ from K₂CO₃) below ppm thresholds .

- FTIR: Monitors carbonyl (C=O) stretching (1650–1700 cm⁻¹) to confirm absence of oxidized byproducts .

Basic: What are the recommended safety protocols for handling and storing this compound?

Methodological Answer:

- Handling: Use PPE (nitrile gloves, safety goggles) to avoid skin/eye contact. Work under fume hoods to prevent inhalation of dust/aerosols .

- Storage: Store in airtight containers at 2–8°C, protected from moisture and light. Desiccants (e.g., silica gel) prevent hydrolysis of the dihydrochloride .

Advanced: How can structure-activity relationship (SAR) studies guide modifications for enhanced bioactivity?

Methodological Answer:

- Core Modifications: Introduce electron-withdrawing groups (e.g., Cl at position 6) to enhance antimicrobial activity, as seen in related 5,6-dichloro derivatives .

- Salt Forms: Compare dihydrochloride vs. free base solubility; hydrochloride salts improve bioavailability in physiological pH ranges .

- In Silico Modeling: Docking studies (e.g., AutoDock Vina) predict binding affinity to targets like bacterial DNA gyrase .

Advanced: How can conflicting crystallographic or spectroscopic data be resolved for this compound?

Methodological Answer:

- Multi-Technique Validation: Cross-validate X-ray data with solid-state NMR to address polymorphism discrepancies .

- Dynamic NMR: Use variable-temperature ¹H NMR to study conformational flexibility (e.g., methyl group rotation barriers) .

- DFT Calculations: Optimize geometries (Gaussian 09, B3LYP/6-31G*) to reconcile experimental vs. theoretical IR/Raman spectra .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.